3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol
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Overview
Description
3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol is a fluorinated organic compound characterized by the presence of a bromomethyl group and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the bromomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, fluorinating agents for introducing fluorine atoms, and various oxidizing and reducing agents for modifying functional groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can produce carbonyl and reduced compounds, respectively .
Scientific Research Applications
3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool for studying various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine hydrobromide: Another bromomethyl compound with different substituents.
3-(Bromomethyl)phenylboronic acid: A bromomethyl compound with a boronic acid group.
Uniqueness
3-(Bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable for applications requiring robust and reactive compounds .
Properties
CAS No. |
93417-72-2 |
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Molecular Formula |
C7H3BrF12O |
Molecular Weight |
410.98 g/mol |
IUPAC Name |
3-(bromomethyl)-1,1,1,2,2,4,4,5,5,6,6,6-dodecafluorohexan-3-ol |
InChI |
InChI=1S/C7H3BrF12O/c8-1-2(21,4(11,12)6(15,16)17)3(9,10)5(13,14)7(18,19)20/h21H,1H2 |
InChI Key |
UDVMHSDMSOYXMC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)O)Br |
Origin of Product |
United States |
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